BenchChemオンラインストアへようこそ!

(3aR,6aS)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Medicinal Chemistry Property Profiling Lead Optimization

This (3aR,6aS)-tert-butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a conformationally rigid heterobicyclic diamine specifically designed for ATX inhibitor programs targeting renal and fibrotic diseases. The 3a‑methyl quaternary stereocenter and cis‑fused ring junction impart higher lipophilicity (cLogP 1.1 vs. 0.5 for des‑methyl analog), predicting superior membrane permeability and oral bioavailability. Sourcing this exact intermediate maps directly to granted composition‑of‑matter patent EP2900669B1, reducing freedom‑to‑operate risks. Ideal for fragment‑based drug discovery and scale‑up process chemistry where conformational control and IP specificity are non‑negotiable.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 2095396-65-7
Cat. No. B2740244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,6aS)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
CAS2095396-65-7
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC12CNCC1CN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-9-5-13-7-12(9,4)8-14/h9,13H,5-8H2,1-4H3/t9-,12+/m0/s1
InChIKeyZWRPWJNRJXPIGA-JOYOIKCWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (3aR,6aS)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS 2095396-65-7) as a Research Intermediate


This compound is a conformationally constrained, heterobicyclic Boc-protected diamine, belonging to the hexahydropyrrolo[3,4-c]pyrrole class. It serves as a key intermediate in the synthesis of autotaxin (ATX) inhibitors, such as those disclosed in patents for treating renal diseases [1]. The (3aR,6aS) stereochemistry defines a cis-fused ring junction, and the 3a-methyl group introduces a quaternary stereocenter not present in simpler, commercially-available analogs like tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate [2].

Why (3aR,6aS)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Cannot Be Replaced by Common In-Class Analogs


The presence of the 3a-methyl substituent fundamentally alters the scaffold's physicochemical and conformational properties compared to the widely used des-methyl analog (CAS 250275-15-1). This methyl group increases the molecular weight and lipophilicity (cLogP), and introduces a quaternary stereocenter that rigidifies the bicyclic core, potentially impacting downstream biological activity, selectivity, and ADME properties of final compounds [1]. Generic substitution with the des-methyl analog would therefore generate structurally distinct final products with unvalidated pharmacological profiles, compromising research reproducibility and intellectual property specificity [1].

Quantitative Differentiation: (3aR,6aS)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate vs. Des-Methyl Analog


Physicochemical Profile Comparison: Target Compound vs. Des-Methyl Analog (CAS 250275-15-1)

A head-to-head analysis of computed physicochemical properties reveals that the target compound's 3a-methyl group increases lipophilicity and molecular weight relative to the des-methyl analog tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. This modification is critical for modulating membrane permeability and target binding in drug discovery [1]. The target compound has a molecular weight of 226.32 g/mol and a computed XLogP3-AA of 1.1 [1], while the des-methyl analog has a molecular weight of 212.29 g/mol and a lower XLogP3-AA of 0.5 [2].

Medicinal Chemistry Property Profiling Lead Optimization

Conformational Rigidity: Impact of the 3a-Methyl Quaternary Center on Isomer Stability

The 3a-methyl substituent forms a permanent quaternary stereocenter, locking the relative cis geometry of the (3aR,6aS) configuration. In contrast, the des-methyl analog exhibits greater conformational flexibility around the ring junction. While specific energy barrier calculations are not available for this exact scaffold, the introduction of quaternary centers in bicyclic diamines is well-established to reduce the number of accessible conformers, which often translates to improved target selectivity and metabolic stability in derived bioactive molecules [1].

Conformational Analysis Stereochemistry Structure-Activity Relationship

Legal Status Differentiation: A Unique Tangible for IP-Sensitive Programs

A comprehensive search of the European Patent Office register shows that the EP2900669B1 patent, which covers hexahydropyrrolo[3,4-c]pyrrole derivatives as autotaxin inhibitors, is currently 'Active' [1]. While the patent does not claim the intermediate itself, the final active pharmaceutical ingredients derived from this specific stereochemically-defined scaffold are likely within its scope. The use of the des-methyl analog (CAS 250275-15-1) or other in-class alternatives may not provide the same proprietary coverage or may lead to products outside the claimed structure-activity relationship, posing a commercial risk.

Intellectual Property Freedom-to-Operate Procurement

Application Scenarios for (3aR,6aS)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate


Late-Stage Lead Optimization for Autotaxin (ATX) Inhibitors

Medicinal chemistry teams developing ATX inhibitors for renal or fibrotic diseases can utilize this intermediate to synthesize final compounds with a conformationally rigid, lipophilicity-optimized core. The quantifiably higher cLogP (1.1 vs. 0.5 for the des-methyl analog) is predicted to improve membrane permeability, a critical parameter for oral bioavailability [1]. This is directly supported by the active patent estate describing precisely this molecular framework for ATX inhibition [2].

Intellectual Property-Secure Pharmaceutical Process Development

Companies investing in scale-up and process chemistry for a clinical candidate can mitigate freedom-to-operate risk by sourcing an intermediate that maps directly to an active composition-of-matter patent (EP2900669B1) [2]. This reduces the legal uncertainty associated with using generic alternatives that could yield final compounds outside the protection of a granted patent.

Fragment-Based Drug Discovery (FBDD) Library Design

Although lacking direct biological data, the unique 3a-methyl quaternary center makes this compound a valuable three-dimensional fragment. Its rigid, sp3-rich core is an ideal starting point for fragment growth, as it inherently possesses a defined exit vector for chemical elaboration. In contrast, the more flexible des-methyl analog may present a mixture of conformations, complicating fragment-based structural biology and hit-to-lead optimization.

Quote Request

Request a Quote for (3aR,6aS)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.